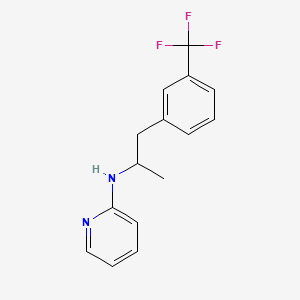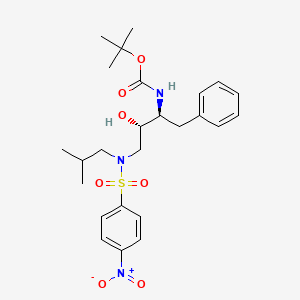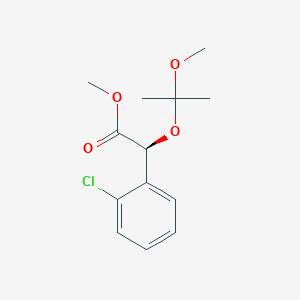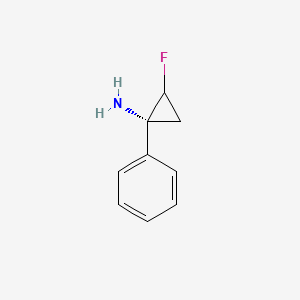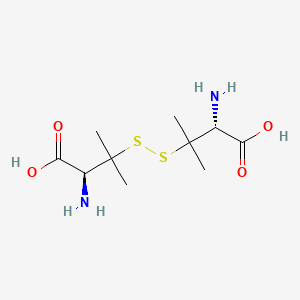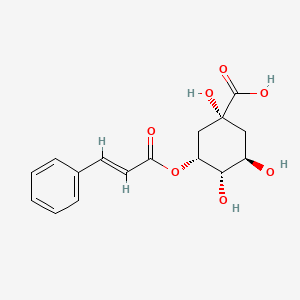
Metcamifen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metcamifen is a sulphonamide safener used primarily in agriculture to protect crops from herbicide damage. It is particularly effective in safeguarding rice and maize from the adverse effects of clodinafop-propargyl, a herbicide commonly used in wheat . This compound enhances the detoxification of herbicides in plants, thereby preventing damage and ensuring healthy crop growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of metcamifen involves several steps, starting with the preparation of the core sulphonamide structure. The process typically includes the following steps:
Formation of the Sulphonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulphonamide core.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Metcamifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups to the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .
Aplicaciones Científicas De Investigación
Metcamifen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the detoxification mechanisms in plants.
Biology: Helps in understanding the gene expression changes associated with herbicide detoxification.
Industry: Widely used in agriculture to protect crops from herbicide damage, thereby increasing yield and reducing crop loss
Mecanismo De Acción
Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .
Comparación Con Compuestos Similares
Metcamifen is often compared with other sulphonamide safeners such as cyprosulfamide. While both compounds are effective in protecting crops from herbicide damage, this compound has shown superior efficacy in certain crops like rice. This is attributed to its ability to induce a broader range of detoxification genes and its higher bioavailability in plant tissues .
List of Similar Compounds
Cyprosulfamide: Another sulphonamide safener used in maize.
Benoxacor: A safener used in maize to protect against herbicide damage.
Isoxadifen-ethyl: A safener used in various cereal crops
Propiedades
Número CAS |
129531-12-0 |
|---|---|
Fórmula molecular |
C16H17N3O5S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |
Clave InChI |
JCHMGYRXQDASJE-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


